Cas no 923449-31-4 (methyl 3-2-(4-ethylphenyl)acetamido-5-phenylthiophene-2-carboxylate)

Methyl 3-[2-(4-ethylphenyl)acetamido]-5-phenylthiophene-2-carboxylate is a specialized thiophene-based compound with potential applications in pharmaceutical and material science research. Its structure combines a phenylthiophene core with an acetamido linker and an ethylphenyl substituent, offering unique steric and electronic properties. The ester functionality enhances solubility and reactivity, making it a versatile intermediate for further derivatization. This compound may exhibit promising biological activity due to the thiophene scaffold's prevalence in bioactive molecules. Its synthesis is optimized for high purity, ensuring reliable performance in experimental settings. Researchers value this derivative for its structural modularity, which facilitates exploration of structure-activity relationships in drug discovery or functional material design.
methyl 3-2-(4-ethylphenyl)acetamido-5-phenylthiophene-2-carboxylate structure
923449-31-4 structure
Product Name:methyl 3-2-(4-ethylphenyl)acetamido-5-phenylthiophene-2-carboxylate
CAS No:923449-31-4
MF:C22H21NO3S
MW:379.472044706345
CID:5448700
PubChem ID:41618687
Update Time:2025-05-22

methyl 3-2-(4-ethylphenyl)acetamido-5-phenylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • F2995-0768
    • AKOS024479478
    • methyl 3-(2-(4-ethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate
    • methyl 3-[[2-(4-ethylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate
    • 923449-31-4
    • methyl 3-[2-(4-ethylphenyl)acetamido]-5-phenylthiophene-2-carboxylate
    • Methyl 3-[[2-(4-ethylphenyl)acetyl]amino]-5-phenyl-2-thiophenecarboxylate
    • methyl 3-2-(4-ethylphenyl)acetamido-5-phenylthiophene-2-carboxylate
    • Inchi: 1S/C22H21NO3S/c1-3-15-9-11-16(12-10-15)13-20(24)23-18-14-19(17-7-5-4-6-8-17)27-21(18)22(25)26-2/h4-12,14H,3,13H2,1-2H3,(H,23,24)
    • InChI Key: ZJZAVXUHCXLQJL-UHFFFAOYSA-N
    • SMILES: C1(C(OC)=O)SC(C2=CC=CC=C2)=CC=1NC(CC1=CC=C(CC)C=C1)=O

Computed Properties

  • Exact Mass: 379.12421471g/mol
  • Monoisotopic Mass: 379.12421471g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • Density: 1.229±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 610.3±55.0 °C(Predicted)
  • pka: 13.58±0.70(Predicted)

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Additional information on methyl 3-2-(4-ethylphenyl)acetamido-5-phenylthiophene-2-carboxylate

Methyl 3-2-(4-Ethylphenyl)Acetamido-5-Phenylthiophene-2-Carboxylate: A Comprehensive Overview

Methyl 3-2-(4-Ethylphenyl)Acetamido-5-Phenylthiophene-2-Carboxylate is a complex organic compound with the CAS number 923449-31-4. This compound belongs to the class of thiophene derivatives, which are widely studied for their unique electronic properties and potential applications in various fields, including materials science, pharmaceuticals, and electronics. The structure of this compound is characterized by a thiophene ring system with substituents that include an ethylphenyl group, an acetamido group, and a methyl ester group. These functional groups contribute to its chemical reactivity and biological activity.

The synthesis of Methyl 3-2-(4-Ethylphenyl)Acetamido-5-Phenylthiophene-2-Carboxylate involves a series of multi-step reactions, often utilizing advanced organic chemistry techniques such as Suzuki coupling, nucleophilic substitution, and acetylation. Recent studies have focused on optimizing the synthesis pathways to improve yield and purity, making this compound more accessible for research and industrial applications. Researchers have also explored the use of green chemistry principles to minimize environmental impact during the synthesis process.

One of the most significant areas of research involving this compound is its potential application in drug discovery. The thiophene ring system is known for its ability to interact with biological targets such as enzymes and receptors, making it a valuable scaffold for developing new therapeutic agents. For instance, studies have shown that Methyl 3-2-(4-Ethylphenyl)Acetamido-5-Phenylthiophene-2-Carboxylate exhibits promising anti-inflammatory and antioxidant properties, which could be harnessed for treating conditions such as neurodegenerative diseases and cardiovascular disorders.

In addition to its biological applications, this compound has also been investigated for its electronic properties. The thiophene ring system is known for its conjugated π-electron system, which contributes to its semiconducting behavior. Researchers have explored the use of Methyl 3-2-(4-Ethylphenyl)Acetamido-5-Phenylthiophene-2-Carboxylate in organic electronics, particularly in the development of flexible displays and photovoltaic devices. Recent advancements in materials science have further enhanced the stability and efficiency of these devices, paving the way for commercial applications.

Another area of interest is the study of this compound's interaction with other molecules in solution. Researchers have employed advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to investigate the molecular dynamics and self-assembling behavior of Methyl 3-2-(4-Ethylphenyl)Acetamido-5-Phenylthiophene-2-Carboxylate. These studies have provided valuable insights into its potential use as a building block for supramolecular assemblies and nanomaterials.

The versatility of Methyl 3

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